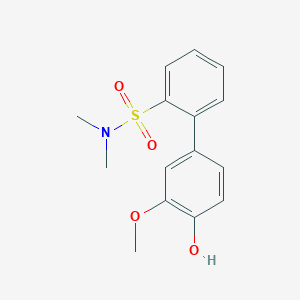![molecular formula C17H19NO4S B6380501 2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261899-07-3](/img/structure/B6380501.png)
2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 2-M4PPS) is an organic compound composed of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. It is a white, crystalline solid with a melting point of 131-132 °C and a boiling point of 253 °C. 2-M4PPS is a member of the pyrrolidinylsulfonylphenyl group of compounds, which are used for their pharmacological properties. 2-M4PPS has been studied for its potential use in a variety of scientific applications, such as drug discovery and development, as well as for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-M4PPS is not yet fully understood. It is believed to act as an agonist of the 5-HT2A receptor, which is a serotonin receptor. Activation of this receptor is thought to be responsible for its anticonvulsant and antidepressant properties. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
2-M4PPS has been shown to have anticonvulsant and antidepressant properties in animal models. It has also been shown to have neuroprotective and antinociceptive effects. Additionally, it has been shown to reduce inflammation and oxidative stress, and to modulate the release of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-M4PPS in laboratory experiments is its high purity level (95%). This allows for more accurate results, as impurities can interfere with the results. Additionally, it is easy to synthesize and is relatively stable in solution. The main limitation of using 2-M4PPS in laboratory experiments is that it has not yet been fully characterized, so its exact mechanism of action is not yet known.
Orientations Futures
There are several potential future directions for the study of 2-M4PPS. These include further studies on its mechanism of action, its potential use in the treatment of depression and anxiety, and its potential use in the treatment of neurological disorders such as epilepsy and Parkinson’s disease. Additionally, further studies could be conducted on its potential use in drug discovery and development, as well as its biochemical and physiological effects. Finally, further research could be conducted on its potential use in the treatment of inflammation and oxidative stress.
Méthodes De Synthèse
2-M4PPS can be synthesized by reacting a pyrrolidine with a sulfonyl halide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is then quenched with aqueous acid and the product is extracted with an organic solvent. The product can then be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2-M4PPS has been studied for its potential use in drug discovery and development, as well as for its biochemical and physiological effects. It has been shown to have anticonvulsant and antidepressant properties in animal models, and it has been studied for its potential use in the treatment of depression and anxiety. Additionally, it has been studied for its potential use in the treatment of epilepsy, Parkinson’s disease, and other neurological disorders.
Propriétés
IUPAC Name |
2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-12-14(6-9-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOPUPLNJZANGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685808 |
Source


|
| Record name | 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1261899-07-3 |
Source


|
| Record name | 3-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
